molecular formula C9H8BrClO B13608974 Benzenepropanal, 5-bromo-2-chloro-

Benzenepropanal, 5-bromo-2-chloro-

Cat. No.: B13608974
M. Wt: 247.51 g/mol
InChI Key: DYJRVPINTQPTJN-UHFFFAOYSA-N
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Description

Benzenepropanal, 5-bromo-2-chloro- is an organic compound with the molecular formula C9H8BrClO It is a derivative of benzene, featuring both bromine and chlorine substituents on the aromatic ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 5-bromo-2-chloro- typically involves the bromination and chlorination of benzene derivatives followed by the introduction of the propanal group. One common method involves the following steps:

    Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine substituent.

    Chlorination: The brominated benzene is then chlorinated using chlorine gas in the presence of a catalyst like iron chloride.

    Formylation: The resulting 5-bromo-2-chlorobenzene undergoes a formylation reaction using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the aldehyde group.

Industrial Production Methods: Industrial production of Benzenepropanal, 5-bromo-2-chloro- may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: Benzenepropanal, 5-bromo-2-chloro- can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine and chlorine substituents can be involved in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: 5-bromo-2-chlorobenzoic acid.

    Reduction: 5-bromo-2-chlorobenzyl alcohol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenepropanal, 5-bromo-2-chloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanal, 5-bromo-2-chloro- involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the bromine and chlorine substituents can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

  • Benzenepropanal, 4-bromo-2-chloro-
  • Benzenepropanal, 5-bromo-3-chloro-
  • Benzenepropanal, 5-bromo-2-fluoro-

Comparison: Benzenepropanal, 5-bromo-2-chloro- is unique due to the specific positioning of the bromine and chlorine substituents, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and addition reactions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

3-(5-bromo-2-chlorophenyl)propanal

InChI

InChI=1S/C9H8BrClO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2

InChI Key

DYJRVPINTQPTJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCC=O)Cl

Origin of Product

United States

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